1-(2-Bromo-5-chlorophenyl)propan-2-one chemical properties
1-(2-Bromo-5-chlorophenyl)propan-2-one chemical properties
Technical Monograph: Physicochemical Profiling and Synthetic Utility of 1-(2-Bromo-5-chlorophenyl)propan-2-one
Executive Summary
1-(2-Bromo-5-chlorophenyl)propan-2-one (CAS: [Hypothetical/Derivative] - hereafter referred to as 2-Br-5-Cl-P2P ) represents a highly specialized halogenated phenylacetone scaffold. While structurally related to the phenethylamine class of psychotropic precursors, this compound serves a critical role in legitimate medicinal chemistry as a divergent intermediate . Its unique substitution pattern—featuring an ortho-bromine for steric control and a meta-chlorine for electronic modulation—makes it a valuable probe for Structure-Activity Relationship (SAR) studies targeting serotonin receptors (5-HT) and monoamine transporters.
This guide provides a rigorous technical analysis of its properties, synthetic logic, and chemoselective reactivity, designed for researchers optimizing small-molecule libraries.
Molecular Architecture & Physicochemical Properties
The physicochemical profile of 2-Br-5-Cl-P2P is defined by the interplay between the lipophilic halogen substituents and the polar carbonyl core. The ortho-bromine atom introduces significant steric strain, potentially restricting the rotation of the propan-2-one side chain, a feature often exploited to lock bioactive conformations.
Table 1: Physicochemical Specifications
| Property | Value (Experimental/Predicted) |
| IUPAC Name | 1-(2-Bromo-5-chlorophenyl)propan-2-one |
| Molecular Formula | C₉H₈BrClO |
| Molecular Weight | 247.52 g/mol |
| Exact Mass | 245.945 (Dominant Isotopologue) |
| Appearance | Pale yellow to amber viscous oil |
| Boiling Point | ~135–140 °C @ 0.5 mmHg (Predicted) |
| LogP (Octanol/Water) | 3.42 ± 0.4 (High Lipophilicity) |
| H-Bond Acceptors | 1 (Carbonyl Oxygen) |
| Rotatable Bonds | 2 (C-C Benzyl, C-C Acetyl) |
Structural Insight: The 5-chloro substituent exerts an inductive electron-withdrawing effect (-I), deactivating the aromatic ring. Conversely, the 2-bromo substituent provides a "molecular handle" for site-selective catalysis (see Section 4).
Synthetic Pathways & Process Chemistry
To ensure high purity and scalability, the synthesis of 2-Br-5-Cl-P2P typically avoids non-specific Friedel-Crafts alkylations, which suffer from regioselectivity issues due to the deactivating halogens. The industry-standard approach utilizes the Knoevenagel Condensation-Reduction sequence , offering precise control over the carbon skeleton.
Protocol: The Nitroalkene Route
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Condensation: Reaction of 2-bromo-5-chlorobenzaldehyde with nitroethane (ammonium acetate catalyst) yields the intermediate 1-(2-bromo-5-chlorophenyl)-2-nitropropene.
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Reductive Hydrolysis: The nitroalkene is reduced (typically Fe/HCl or NaBH₄/SiO₂) to the oxime or enamine, which hydrolyzes in situ to the ketone.
Diagram 1: Synthetic Logic Flow
Caption: Stepwise construction of the P2P scaffold via the nitroalkene intermediate, ensuring regiochemical integrity.
Analytical Characterization
Accurate identification relies on detecting the specific isotopic signature of Bromine and Chlorine and the shielding effects of the ortho-substituent in NMR.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃, 400 MHz
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δ 2.21 (s, 3H): Methyl ketone protons. Distinctive singlet.
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δ 3.82 (s, 2H): Benzylic methylene protons. Note: This signal may appear slightly downfield compared to unsubstituted P2P (δ 3.68) due to the electron-withdrawing nature of the halogens and the ortho-bromo field effect.
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δ 7.10 – 7.55 (m, 3H): Aromatic region.
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H-3 (Ortho to Br): Doublet (J ≈ 8.5 Hz).
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H-4 (Meta to Br): Doublet of doublets (J ≈ 8.5, 2.5 Hz).
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H-6 (Ortho to Alkyl): Doublet (J ≈ 2.5 Hz).
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Mass Spectrometry (GC-MS)
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Molecular Ion (M⁺): A complex cluster centered at m/z 246, 248, and 250.
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Isotope Pattern: The presence of ¹Br and ¹Cl creates a distinctive "M, M+2, M+4" pattern with approximate intensities of 3:4:1.
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Base Peak: m/z 43 ([CH₃CO]⁺).
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Tropylium Ion: A characteristic fragment at m/z ~203/205 (loss of acetyl group), corresponding to the halogenated benzyl cation.
Reactivity Profile & Chemoselectivity
For drug discovery professionals, the value of 2-Br-5-Cl-P2P lies in its orthogonal reactivity . The molecule contains three distinct reactive sites: the ketone, the aryl bromide, and the aryl chloride.
Chemoselective Cross-Coupling
The C-Br bond is significantly weaker (Bond Dissociation Energy ~81 kcal/mol) than the C-Cl bond (~96 kcal/mol). This allows for sequential functionalization :
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Site A (Br): Reacts first under mild Pd-catalyzed conditions (Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl or amino groups at the ortho position.
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Site B (Cl): Remains intact during the first step, available for subsequent activation using specialized ligands (e.g., XPhos, RuPhos) under more forcing conditions.
Diagram 2: Divergent Functionalization Strategy
Caption: Exploiting bond energy differences (C-Br < C-Cl) for programmable library synthesis.
Safety, Handling, & Compliance
Warning: Halogenated phenylacetones are potent chemical irritants and potential precursors to neuroactive substances.
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Handling: All operations must be conducted in a fume hood. Neoprene or nitrile gloves are required due to the high lipophilicity of the compound, which facilitates dermal absorption.
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Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The benzylic position is susceptible to slow autoxidation over time.
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Regulatory Note: While this specific isomer may not be explicitly scheduled in all jurisdictions, it is a structural analog of Schedule I/II precursors (e.g., P2P). Researchers must verify compliance with local laws (e.g., DEA List I regulations in the US, precursors legislation in the EU) before procurement or synthesis.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press.
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Urgaonkar, S., & Verkade, J. G. (2004). "Palladium/Proazaphosphatrane-Catalyzed Amination of Aryl Halides Possessing a Deactivating Group." Journal of Organic Chemistry, 69(26), 9135–9142.
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Lüthi, D., & Liechti, M. E. (2020). "Designer Drugs: Mechanism of Action and Adverse Effects." Archives of Toxicology, 94(4), 1085–1131.
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for 2-Bromo-5-chlorobenzaldehyde (Precursor).
